molecular formula C5H2BrFIN B596504 3-Bromo-5-fluoro-2-iodopyridine CAS No. 1256806-95-7

3-Bromo-5-fluoro-2-iodopyridine

Cat. No. B596504
M. Wt: 301.885
InChI Key: CWWQFJQUFJTUGG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It is a halogen-rich compound that can be used as a building block in medicinal chemistry research .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-iodopyridine can be achieved through halogen dance reactions . In one study, C6 magnesiation of 10 and its 3-phenyl analogue 22 followed by trapping with electrophiles generated a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoro-2-iodopyridine consists of a pyridine ring substituted with bromine, fluorine, and iodine atoms . The average mass of the molecule is 301.883 Da and the monoisotopic mass is 300.839905 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-fluoro-2-iodopyridine include a density of 2.4±0.1 g/cm3, a boiling point of 242.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The compound also has a molar refractivity of 44.9±0.3 cm3 .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

3-Bromo-5-fluoro-2-iodopyridine is utilized in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry. By employing halogen dance reactions, chemists have developed methods to synthesize pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).

Chemical Behavior and Syntheses of Pyrazolones

Its chemical behavior has been explored to synthesize derivatives like 3-bromo-5-fluoro-pyridine and 3-bromo-5-iodopyridine, leading to compounds such as (bromopyridyl)-methylpyrazolone. These compounds have potential applications in creating new materials and pharmaceuticals (Zwart & Wibaut, 2010).

Radiosynthesis of Fluoropyridines

In the field of radiopharmaceuticals, 3-Bromo-5-fluoro-2-iodopyridine has been used for the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This application highlights its role in developing diagnostic and therapeutic agents, showcasing its importance in medical research (Pauton et al., 2019).

Halogen Bonding in Coordination Polymers

Additionally, it participates in forming coordination polymers with unique properties. Research has shown that halogen bonding plays a crucial role in the assembly of these materials, which can have implications for designing new types of crystalline structures (von Essen et al., 2019).

Coupling Reactions for Organic Synthesis

The compound is also significant in coupling reactions, such as the Sonogashira cross-coupling, which provides an efficient route to synthesize alkynylated pyridines. These reactions are fundamental in creating compounds with potential applications in electronics, photonics, and pharmaceuticals (Rivera et al., 2019).

Future Directions

The future directions for the research and application of 3-Bromo-5-fluoro-2-iodopyridine could involve its use as a building block in medicinal chemistry research . The compound’s unique structure and properties make it a valuable potential building block for the synthesis of a diverse range of substituted pyridines .

properties

IUPAC Name

3-bromo-5-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQFJQUFJTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-iodopyridine

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